Hydrogen Bond Acceptor Capacity: Pyrimidine vs. Phenyl Ether Analogs
The pyrimidin-5-yloxy substituent provides three hydrogen bond acceptor sites (pyrimidine N1, N3, and ether oxygen), versus a single acceptor (ether oxygen) for 7-(p-tolyloxy)octahydropyrrolo[1,2-a]pyrazine. This is a direct head-to-head comparison based on computed molecular descriptors . The increased HBA count enables more complex, directional H-bond networks with target proteins, a feature exploited in mGlu5 NAMs bearing the same pyrimidin-5-yloxy motif [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 HBA (2 pyrazine N, 2 pyrimidine N, 1 ether O) |
| Comparator Or Baseline | 7-(p-Tolyloxy)octahydropyrrolo[1,2-a]pyrazine (CAS 1422058-96-5): 3 HBA (2 pyrazine N, 1 ether O) |
| Quantified Difference | 2 additional HBA sites |
| Conditions | Computed descriptor comparison based on chemical structures (PubChem/ChemSpider) |
Why This Matters
Higher HBA count enables more specific target engagement, reducing the risk of off-target binding and improving selectivity in fragment-to-lead optimization.
- [1] Felts, A. S., et al. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. J. Med. Chem., 2017. View Source
